molecular formula C15H11N3O2 B14327911 Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- CAS No. 111601-52-6

Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-

Cat. No.: B14327911
CAS No.: 111601-52-6
M. Wt: 265.27 g/mol
InChI Key: HCEQQBGGYWDSEA-UHFFFAOYSA-N
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Description

Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-: is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzenamine structure with an indole moiety and a nitro group, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- typically involves the condensation reaction between 4-nitrobenzenamine and 1H-indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- is used as a precursor for synthesizing various complex molecules. It serves as a building block in organic synthesis and material science .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .

Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and antitumor activities. It is being explored for its potential in drug development and medicinal chemistry .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of specific pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-
  • (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
  • (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide

Comparison: Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its methyl and nicotinohydrazide analogs, the nitro derivative exhibits different reactivity and biological activity. The nitro group enhances its potential as a precursor for further chemical modifications and its application in various fields .

Properties

CAS No.

111601-52-6

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C15H11N3O2/c19-18(20)13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,17H

InChI Key

HCEQQBGGYWDSEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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